4-(1-Fluorocyclopropyl)benzoic acid
Description
4-(1-Fluorocyclopropyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a cyclopropyl ring substituted with a fluorine atom at the 1-position, attached to the para position of a benzoic acid scaffold. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
946118-80-5 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
4-(1-fluorocyclopropyl)benzoic acid |
InChI |
InChI=1S/C10H9FO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI Key |
LGUMJLQMOAQSMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Fluorocyclopropyl)benzoic acid typically involves the introduction of a fluorocyclopropyl group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with 1-fluorocyclopropane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Fluorocyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives with altered functional groups.
Reduction: Formation of 4-(1-fluorocyclopropyl)benzyl alcohol or 4-(1-fluorocyclopropyl)benzaldehyde.
Substitution: Formation of substituted benzoic acid derivatives with new functional groups replacing the fluorocyclopropyl group.
Scientific Research Applications
4-(1-Fluorocyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Fluorocyclopropyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorocyclopropyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(1-Fluorocyclopropyl)benzoic acid with three related compounds: 4-phenylbenzoic acid , 4-(trans-2-phenylcyclopropyl)benzoic acid (Example 26 in WO2012135113, as per ), and 4-(cyclopropyl)benzoic acid . Key differences in substituents, electronic effects, and applications are highlighted.
Table 1: Comparative Properties of Analogous Benzoic Acid Derivatives
Key Observations:
Electronic Effects: The fluorine atom in this compound withdraws electron density via its inductive effect, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs like 4-cyclopropylbenzoic acid.
Steric and Conformational Impact : The cyclopropyl ring imposes torsional strain, restricting rotational freedom. Fluorination may further modulate steric interactions in binding pockets, as seen in fluorinated kinase inhibitors .
Biological Activity : The phenylcyclopropyl derivative () demonstrates inhibitory activity against histone demethylases, suggesting that fluorinated cyclopropyl analogs like this compound could target similar epigenetic enzymes with improved pharmacokinetics.
Methodological Considerations for Structural Analysis
While the provided evidence lacks direct data on this compound, structural characterization of analogous compounds often employs crystallographic tools such as SHELXL (for refinement) and SIR97 (for structure solution) . For example:
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